5,6-dichloro-2-{2-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
Compounds like the one you mentioned, with complex structures and multiple functional groups, are often used in pharmaceuticals and materials science. They can have a wide range of properties depending on the specific arrangement and types of atoms .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each introducing new functional groups or building up the carbon skeleton . The exact synthesis process would depend on the specific compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound determines many of its properties. For example, the presence of aromatic rings, like the isoindole ring in your compound, can contribute to stability and reactivity .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, chloro groups can often be replaced by other groups in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, are determined by its molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5,6-dichloro-2-[2-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2NO4/c1-13-7-8-15(9-14(13)2)21(28)12-31-22-6-4-3-5-20(22)27-23(29)16-10-18(25)19(26)11-17(16)24(27)30/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYCQIBEUZBBPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC2=CC=CC=C2N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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